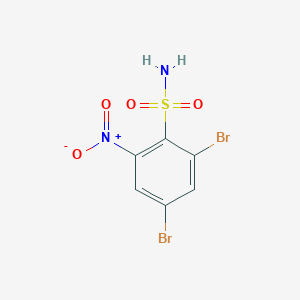
2,4-Dibromo-6-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H4Br2N2O4S and a molecular weight of 359.98 g/mol It is characterized by the presence of bromine, nitro, and sulfonamide functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-nitrobenzenesulfonamide typically involves the bromination and nitration of benzenesulfonamide derivatives. One common method involves the bromination of 4-nitroaniline using bromide-bromate salts in an aqueous acidic medium . This process is environmentally friendly as it avoids the use of organic solvents. The reaction conditions include ambient temperature and the use of a 2:1 bromide-bromate couple.
Industrial Production Methods
Industrial production of this compound may involve similar bromination and nitration processes, scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions may involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or chemical reductants like sodium dithionite.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine can yield 2,4-diamino-6-nitrobenzenesulfonamide.
Reduction Reactions: Reduction of the nitro group yields 2,4-dibromo-6-aminobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential antimicrobial properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the activity of target molecules. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromo-4-nitroaniline: Similar in structure but lacks the sulfonamide group.
2,4-Dibromo-6-aminobenzenesulfonamide: Similar but with an amino group instead of a nitro group.
Uniqueness
2,4-Dibromo-6-nitrobenzenesulfonamide is unique due to the combination of bromine, nitro, and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H4Br2N2O4S |
|---|---|
Molekulargewicht |
359.98 g/mol |
IUPAC-Name |
2,4-dibromo-6-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4Br2N2O4S/c7-3-1-4(8)6(15(9,13)14)5(2-3)10(11)12/h1-2H,(H2,9,13,14) |
InChI-Schlüssel |
SMJSSOSYHVUNML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
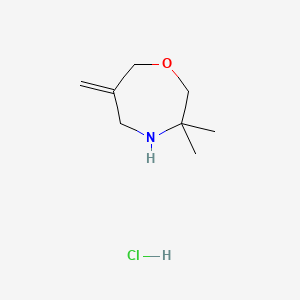
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)
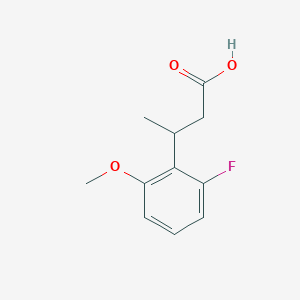

![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)
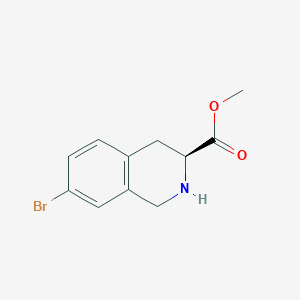


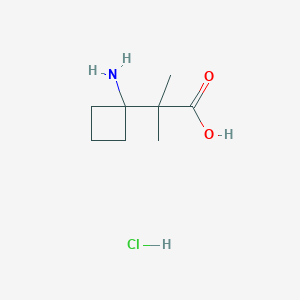
![2-[2-(2,6-Dioxo-3-piperidyl)-6-methoxy-1,3-dioxo-isoindolin-4-yl]oxyacetic acid](/img/structure/B13539135.png)
